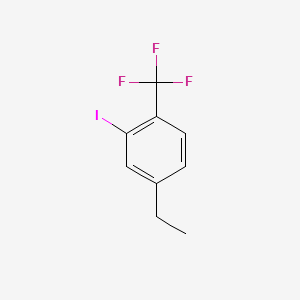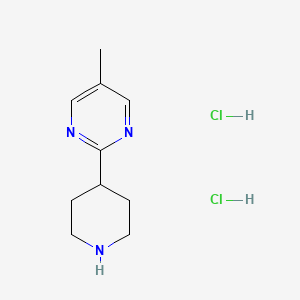
5-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride is a chemical compound with the molecular formula C10H15N32HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride typically involves multiple steps. One common method starts with 2-methylpyrimidine as the starting material. The synthetic route includes bromination, coupling, elimination, and catalytic hydrogenation reactions . The detailed steps are as follows:
Bromination: 2-methylpyrimidine is brominated to form a brominated intermediate.
Coupling: The brominated intermediate undergoes a coupling reaction to introduce the piperidin-4-yl group.
Elimination: The coupled product undergoes an elimination reaction to remove unwanted groups.
Catalytic Hydrogenation: The final step involves catalytic hydrogenation to obtain the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
5-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can also be reduced to form different reduced products.
Substitution: The compound undergoes substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various reduced pyrimidine derivatives.
科学的研究の応用
5-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 4-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride
- 2-(Piperidin-4-yl)pyrimidine hydrochloride
- 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride
Uniqueness
5-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C10H17Cl2N3 |
|---|---|
分子量 |
250.17 g/mol |
IUPAC名 |
5-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride |
InChI |
InChI=1S/C10H15N3.2ClH/c1-8-6-12-10(13-7-8)9-2-4-11-5-3-9;;/h6-7,9,11H,2-5H2,1H3;2*1H |
InChIキー |
BVUUKWMGGLHFTC-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N=C1)C2CCNCC2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13454149.png)
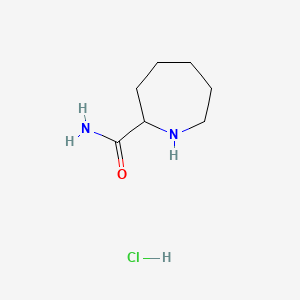
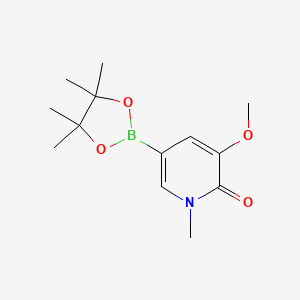
![7-Ethyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B13454174.png)
![1-[(4-methoxyphenyl)methyl]-N-[(1r,4r)-4-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}cyclohexyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13454181.png)
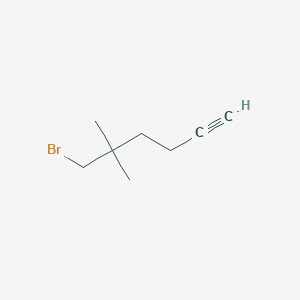
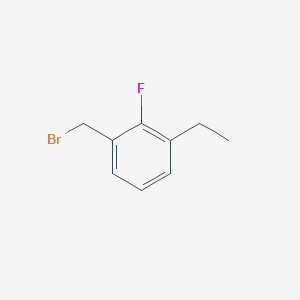
![6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B13454196.png)
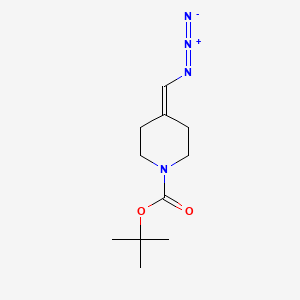
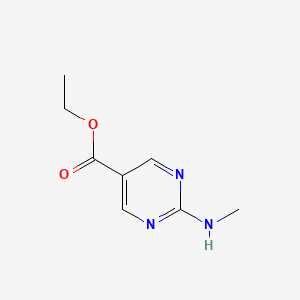
![Dispiro[3.1.3^{6}.1^{4}]decan-1-one](/img/structure/B13454215.png)
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-4-yl)methyl]carbamate](/img/structure/B13454218.png)

